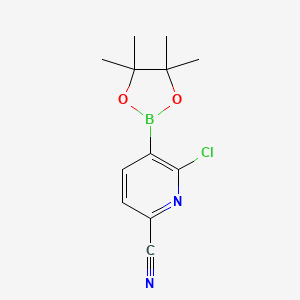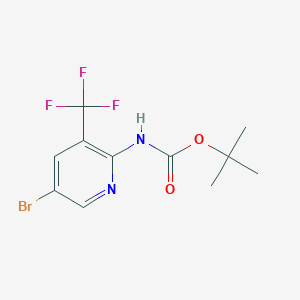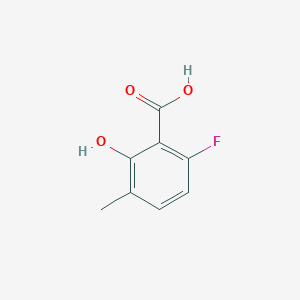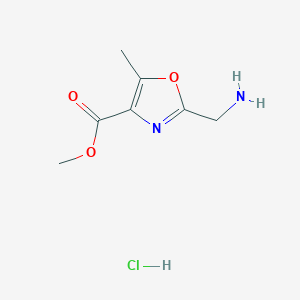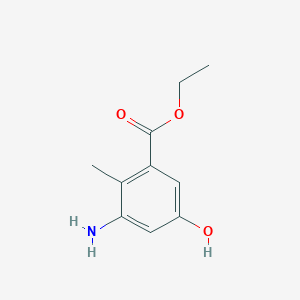
Ethyl 3-amino-5-hydroxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a hydroxyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-hydroxy-2-methylbenzoate typically involves the esterification of 3-amino-5-hydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification reaction. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a chloro group.
Major Products Formed
Oxidation: Conversion of the hydroxyl group to a carbonyl group, forming ethyl 3-amino-5-oxo-2-methylbenzoate.
Reduction: Formation of this compound from the corresponding nitro compound.
Substitution: Formation of ethyl 3-chloro-5-hydroxy-2-methylbenzoate from the amino compound.
Scientific Research Applications
Ethyl 3-amino-5-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-hydroxy-2-methylbenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and hydroxyl groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Ethyl 3-amino-5-hydroxy-2-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-amino-4-hydroxybenzoate: Similar structure but with the hydroxyl group in a different position.
Ethyl 3-amino-5-methylbenzoate: Lacks the hydroxyl group, which may affect its reactivity and interactions.
Ethyl 3-hydroxy-5-methylbenzoate: Lacks the amino group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in the presence of both amino and hydroxyl groups, which provide a versatile platform for various chemical modifications and interactions.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 3-amino-5-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)8-4-7(12)5-9(11)6(8)2/h4-5,12H,3,11H2,1-2H3 |
InChI Key |
UGHIOQIPGZMXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


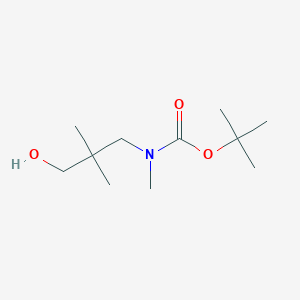
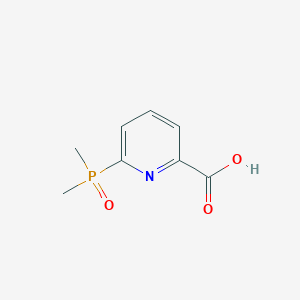
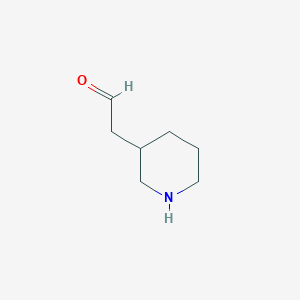
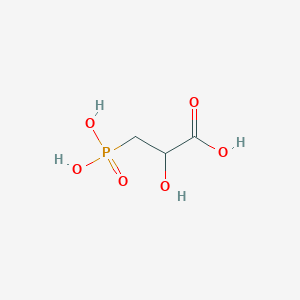
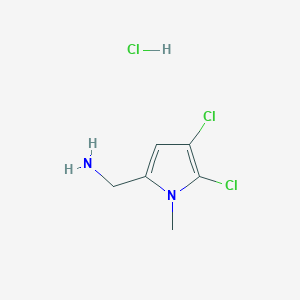
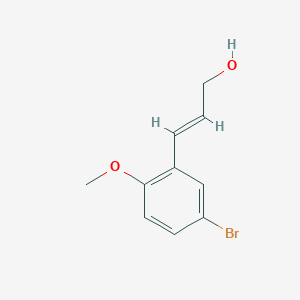
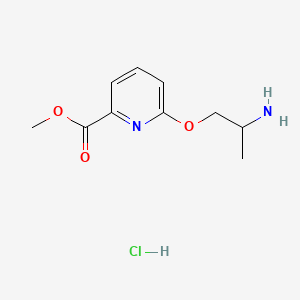
![(3R,5R)-3-methyl-2-oxa-7-azaspiro[4.4]nonane;hydrochloride](/img/structure/B13510765.png)
